3-[(3-Ethylcyclohexyl)oxy]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(3-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h9-12H,2-8H2,1H3 |
InChI Key |
ZHVPENXKEWPPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Ethylcyclohexyl Oxy Azetidine
Retrosynthetic Strategies for the Construction of 3-[(3-Ethylcyclohexyl)oxy]azetidine
A retrosynthetic analysis of this compound suggests several possible disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections are at the ether linkage and the C-N bonds of the azetidine (B1206935) ring.
Ether Bond Disconnection (C-O): This primary disconnection breaks the molecule into two key synthons: a 3-hydroxyazetidine derivative and a 3-ethylcyclohexanol (B1330227) derivative. This approach is advantageous as it allows for the separate synthesis and subsequent coupling of the two main fragments. The hydroxyl group of the azetidine can be activated, or the cyclohexanol can be converted into a good leaving group to facilitate a Williamson ether synthesis.
Azetidine Ring Disconnection (C-N): A further disconnection of the 3-hydroxyazetidine synthon leads to acyclic precursors. A common strategy for forming four-membered rings is through intramolecular cyclization. researchgate.net This involves disconnecting one of the C-N bonds, leading to a 1,3-difunctionalized propane (B168953) derivative. For instance, a 2-substituted-1,3-propanediol with a protected amine at the 2-position and a leaving group at the 1- and 3-positions can serve as a precursor.
A plausible retrosynthetic pathway is outlined below:
A schematic representation of the retrosynthetic analysis for this compound, highlighting the key disconnections and precursor molecules.Synthesis of Key Precursors and Substituted Building Blocks
The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts: the functionalized cyclohexyl moiety and the azetidine ring precursor.
Preparation of Functionalized Cyclohexyl Moieties (e.g., 3-Ethylcyclohexanol derivatives)
3-Ethylcyclohexanol is a key intermediate, and its synthesis can be achieved through various established methods. A common starting material is 3-ethylcyclohexanone, which can be reduced to the corresponding alcohol. The reduction can yield a mixture of cis and trans isomers, which may require separation depending on the desired stereochemistry of the final product.
| Starting Material | Reagent | Product | Notes |
| 3-Ethylcyclohexanone | Sodium borohydride (NaBH₄), Methanol | 3-Ethylcyclohexanol | A mild and effective reducing agent for ketones. |
| 3-Ethylcyclohexanone | Lithium aluminum hydride (LiAlH₄), Diethyl ether | 3-Ethylcyclohexanol | A powerful reducing agent, requires anhydrous conditions. google.com |
| 3-Ethylphenol | Hydrogen (H₂), Rhodium on alumina (Rh/Al₂O₃) | 3-Ethylcyclohexanol | Catalytic hydrogenation of the aromatic ring. |
Synthesis of Azetidine Ring Precursors
The synthesis of the azetidine ring can be approached in two primary ways: by using a pre-formed 3-hydroxyazetidine or by constructing the ring from an acyclic precursor.
For the pre-formed azetidine approach, N-protected 3-hydroxyazetidine is a common building block. The nitrogen is typically protected with a group like benzhydryl (BH) or tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Alternatively, acyclic precursors for intramolecular cyclization are often derived from 2-substituted-1,3-propanediols. A common starting material for such precursors is epichlorohydrin (B41342), which can be opened to provide a 1-chloro-2,3-propanediol backbone.
Direct Azetidine Ring Formation Approaches
The formation of the strained four-membered azetidine ring is a critical step in the synthesis. rsc.org Intramolecular cyclization is a widely employed and effective strategy. nih.gov
Intramolecular Cyclization Reactions for Azetidine Ring Closure
Intramolecular cyclization involves the formation of a C-N bond within a single molecule to close the ring. This method is often favored as it can be highly efficient, driven by the proximity of the reacting functional groups. rsc.orgmagtech.com.cn
Nucleophilic Substitution-Driven Cyclizations (e.g., from appropriately substituted 1,3-propanediol (B51772) derivatives)
A robust method for constructing the azetidine ring involves the double nucleophilic substitution of a 2-substituted-1,3-propanediol derivative. organic-chemistry.org In this approach, a primary amine acts as the nucleophile, displacing two leaving groups on a three-carbon chain.
A general synthetic scheme is as follows:
Preparation of the Acyclic Precursor: The synthesis begins with the reaction of 3-ethylcyclohexanol with a suitable dielectrophile, such as 1,3-dichloro-2-propanol or 2-(chloromethyl)oxirane (epichlorohydrin), under basic conditions to form the corresponding ether. The resulting secondary alcohol is then converted into a better leaving group, for example, by mesylation or tosylation.
Intramolecular Cyclization: The di-functionalized intermediate is then reacted with a protected amine source, such as a primary amine with a readily cleavable protecting group (e.g., benzylamine). The amine first displaces one of the leaving groups. Subsequent deprotection of the amine, if necessary, followed by base-mediated intramolecular cyclization, leads to the formation of the azetidine ring.
The table below summarizes a potential reaction sequence for the formation of the azetidine ring via intramolecular cyclization.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1 | 3-Ethylcyclohexanol, Epichlorohydrin | Sodium hydride (NaH), Tetrahydrofuran (THF) | 1-Chloro-3-((3-ethylcyclohexyl)oxy)propan-2-ol |
| 2 | 1-Chloro-3-((3-ethylcyclohexyl)oxy)propan-2-ol | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM) | 1-Chloro-3-((3-ethylcyclohexyl)oxy)propan-2-yl methanesulfonate |
| 3 | 1-Chloro-3-((3-ethylcyclohexyl)oxy)propan-2-yl methanesulfonate | Benzylamine (BnNH₂) | N-Benzyl-3-((3-ethylcyclohexyl)oxy)azetidine |
| 4 | N-Benzyl-3-((3-ethylcyclohexyl)oxy)azetidine | Hydrogen (H₂), Palladium on carbon (Pd/C) | This compound |
This method provides a versatile and controllable route to the target compound, allowing for the introduction of various substituents on both the cyclohexyl and azetidine moieties.
Intermolecular Annulation Strategies for Azetidine Scaffolds
Intermolecular annulation reactions involve the combination of two or more separate molecules to construct the azetidine ring. These methods are highly valuable for creating molecular complexity in a convergent manner.
[3+1] Annulation reactions offer a convergent approach to azetidine synthesis by combining a three-atom component with a one-atom component. A prime example of this strategy is the photo-induced copper-catalyzed radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgresearchgate.netnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) followed by a 4-exo-trig cyclization to yield the azetidine ring. researchgate.netnih.gov
Density functional theory (DFT) calculations have provided insight into the mechanism, highlighting the critical role of a tertiary radical intermediate in ensuring the success of the cyclization. researchgate.net This methodology is particularly noteworthy as it allows for the construction of azetidine scaffolds bearing vicinal tertiary-quaternary and even quaternary-quaternary centers. researchgate.netnih.gov Another approach within this category is the Lewis acid-catalyzed [3+1]-annulation between cyclopropane 1,1-diesters and aromatic amines. organic-chemistry.org
Table 3: Features of [3+1] Annulation Reactions for Azetidine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Method | Photo-induced copper-catalyzed radical cascade cyclization. | the-innovation.orgresearchgate.netnih.gov |
| Reactants | Aliphatic amines and alkynes. | the-innovation.orgresearchgate.netnih.gov |
| Key Intermediates | α-aminoalkyl radicals and vinyl radicals. | researchgate.netnih.gov |
| Mechanism | Involves tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. | researchgate.netnih.gov |
| Structural Outcome | Can create sterically hindered azetidines with adjacent tertiary and quaternary centers. | researchgate.netnih.gov |
The [2+2] photocycloaddition reaction between an imine or an imine equivalent and an alkene, known as the aza-Paterno-Büchi reaction, is one of the most direct and atom-economical methods for synthesizing azetidines. nih.govresearchgate.netresearchgate.net This reaction typically involves the excitation of the imine component by UV or visible light, which then undergoes a cycloaddition with the alkene. researchgate.netresearchgate.net
Challenges associated with this reaction, such as the competing E/Z isomerization of acyclic imines, have historically limited its application. nih.govresearchgate.net However, recent advancements, including the use of visible-light photocatalysis and specific imine surrogates like oximes and 2-isoxazoline carboxylates, have significantly expanded the scope and utility of this reaction. rsc.orgresearchgate.netchemrxiv.orgnih.gov These modern protocols often operate under mild conditions and exhibit broad functional group tolerance. rsc.orgchemrxiv.org Both intermolecular and intramolecular versions of the aza-Paterno-Büchi reaction have been developed, providing access to a wide range of functionalized and structurally complex azetidines. nih.govacs.org
Table 4: Aspects of [2+2] Photocycloaddition Reactions for Azetidine Synthesis
| Aspect | Description | Reference |
|---|---|---|
| Reaction Name | Aza-Paterno-Büchi reaction. | nih.govresearchgate.netresearchgate.net |
| Reactants | An imine or imine equivalent and an alkene. | nih.govresearchgate.net |
| Activation | Photochemical excitation (UV or visible light). | researchgate.netresearchgate.net |
| Recent Advances | Use of visible-light photocatalysis and novel imine surrogates (e.g., oximes, 2-isoxazoline carboxylates). | rsc.orgresearchgate.netchemrxiv.orgnih.gov |
| Variants | Both intermolecular and intramolecular versions are known. | nih.govacs.org |
Lewis acid catalysis plays a crucial role in various cycloaddition and annulation strategies for synthesizing azetidines. For instance, Lewis acids can promote the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for this transformation, which proceeds with high regioselectivity. nih.govfrontiersin.orgfrontiersin.org This method is tolerant of a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.orgfrontiersin.org
Lewis acids are also employed in [3+1] annulation reactions, such as the reaction between cyclopropane 1,1-diesters and aromatic amines, to facilitate the nucleophilic ring-opening of the cyclopropane. organic-chemistry.org Furthermore, cooperative Brønsted/Lewis acid catalysis can be used for the nucleophilic ring-opening of azetidines with organotrifluoroborates, demonstrating the versatility of Lewis acid catalysis in both the formation and functionalization of the azetidine ring. organic-chemistry.orgnsf.gov
Table 5: Applications of Lewis Acid Catalysis in Azetidine Synthesis
| Application | Description | Reference |
|---|---|---|
| Intramolecular Aminolysis | La(OTf)₃ catalyzes the regioselective aminolysis of cis-3,4-epoxy amines to form azetidines. | nih.govfrontiersin.orgfrontiersin.org |
| [3+1] Annulation | Lewis acids promote the ring-opening of cyclopropane 1,1-diesters for reaction with amines. | organic-chemistry.org |
| Ring Opening of Azetidines | Cooperative Brønsted/Lewis acid catalysis enables the reaction of azetidines with organotrifluoroborates. | organic-chemistry.orgnsf.gov |
| Advantages | Often proceeds under mild conditions with high selectivity and functional group tolerance. | frontiersin.orgfrontiersin.org |
Strain-Release Strategies (e.g., ring-opening of azabicyclobutanes)
Strain-release strategies capitalize on the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to drive the formation of the less strained azetidine ring. This approach allows for the synthesis of densely functionalized azetidines that can be difficult to access through other methods. unipr.itnih.gov The ring-opening of ABBs can be initiated by various reagents and reaction conditions.
For example, a photocatalytic radical strategy has been developed where an organic photosensitizer mediates the reaction between sulfonyl imines and ABBs. unipr.it This process involves the generation of radical intermediates that are intercepted by the ABB through a radical strain-release mechanism, leading to difunctionalized azetidines in a single step. unipr.it Additionally, polar strain-release reactions of ABBs with electrophiles like benzyl chloroformate or trifluoroacetic anhydride provide access to diversely substituted azetidines. nih.gov This methodology has proven to be a simple, modular, and programmable way to generate libraries of complex and stereopure azetidines. acs.orgchemrxiv.orgnih.gov
Table 6: Overview of Strain-Release Strategies for Azetidine Synthesis
| Strategy | Description | Reference |
|---|---|---|
| Precursor | 1-Azabicyclo[1.1.0]butanes (ABBs). | unipr.itnih.gov |
| Driving Force | Release of high ring strain. | unipr.itnih.gov |
| Photocatalytic Radical Approach | An organic photosensitizer mediates the reaction of sulfonyl imines with ABBs via radical intermediates. | unipr.it |
| Polar Reaction Approach | Electrophilic activation of the nitrogen atom followed by nucleophilic attack. | nih.gov |
| Advantages | Provides access to densely functionalized and stereopure azetidines in a modular fashion. | acs.orgchemrxiv.orgnih.gov |
Derivatization and Functionalization of Pre-formed Azetidine Scaffolds towards this compound
The construction of this compound can be efficiently achieved by modifying a pre-formed azetidine ring. This approach leverages the availability of key starting materials, such as 3-hydroxyazetidine or 3-haloazetidines, which serve as versatile platforms for introducing the desired (3-ethylcyclohexyl)oxy moiety. The primary challenge lies in the strategic formation of the C-O ether bond at the C3 position of the azetidine ring.
Substitution Reactions on Azetidine Ring Systems (e.g., alkylation of 3-substituted azetidines)
Nucleophilic substitution reactions represent a direct and fundamental method for the synthesis of this compound. The Williamson ether synthesis is the most prominent example, involving the alkylation of a 3-hydroxyazetidine precursor. In this procedure, the hydroxyl group of an N-protected 3-hydroxyazetidine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic 3-ethylcyclohexyl derivative.
The reaction typically proceeds as follows: an N-protected 3-hydroxyazetidine is treated with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide intermediate is then reacted with a 3-ethylcyclohexyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate) to yield the target ether. The choice of the nitrogen protecting group (e.g., Boc, Cbz, or benzyl) is crucial to prevent side reactions and to facilitate purification. nih.gov
| Entry | Azetidine Precursor | Alkylating Agent | Base | Solvent | Product |
| 1 | N-Boc-3-hydroxyazetidine | 3-Ethylcyclohexyl bromide | NaH | THF | N-Boc-3-[(3-ethylcyclohexyl)oxy]azetidine |
| 2 | N-Benzyl-3-hydroxyazetidine | 3-Ethylcyclohexyl tosylate | KHMDS | DMF | N-Benzyl-3-[(3-ethylcyclohexyl)oxy]azetidine |
| 3 | N-Cbz-3-hydroxyazetidine | 3-Ethylcyclohexyl iodide | KOtBu | Dioxane | N-Cbz-3-[(3-ethylcyclohexyl)oxy]azetidine |
This table presents plausible reaction conditions for the Williamson ether synthesis based on general laboratory practices for alkylating 3-hydroxyazetidines.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling of haloazetidines)
While the Suzuki-Miyaura reaction is renowned for carbon-carbon bond formation, its principles are part of a broader class of metal-catalyzed cross-coupling reactions that can also form carbon-heteroatom bonds. nih.govlibretexts.orgmdpi.com For the synthesis of this compound, a related palladium- or copper-catalyzed C-O cross-coupling reaction, often referred to as a Buchwald-Hartwig etherification, is a highly effective strategy.
This methodology involves the coupling of an N-protected 3-haloazetidine (typically 3-bromo- or 3-iodoazetidine) with 3-ethylcyclohexanol. The reaction is catalyzed by a palladium(0) or copper(I) complex, which is generated in situ from a precursor like Pd₂(dba)₃ or CuI. A crucial component is the choice of ligand, with bulky, electron-rich phosphines (e.g., XPhos, SPhos) or phenanthroline-based ligands being essential for achieving high yields. A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to facilitate the catalytic cycle.
| Entry | Azetidine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |
| 1 | N-Boc-3-bromoazetidine | 3-Ethylcyclohexanol | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene |
| 2 | N-Boc-3-iodoazetidine | 3-Ethylcyclohexanol | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |
| 3 | N-Boc-3-bromoazetidine | 3-Ethylcyclohexanol | CuI | 1,10-Phenanthroline | t-BuOK | Toluene |
This table illustrates representative conditions for the Buchwald-Hartwig C-O cross-coupling reaction as applied to the synthesis of the target compound.
Aza-Michael Addition Reactions for Azetidine Derivatives
The aza-Michael addition is a powerful and versatile method for constructing C–N bonds in organic synthesis. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of azetidine chemistry, this strategy has been applied to the preparation of various derivatives where a nitrogen-containing group is attached to the azetidine ring. mdpi.combohrium.comnih.gov
A common approach involves the reaction of N-heterocycles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.commdpi.com The exocyclic double bond of the azetidine derivative acts as the Michael acceptor. While this is a highly effective method for creating C-N bonds at the C3 position, it is not a direct pathway for the synthesis of this compound, which requires the formation of a C-O ether linkage. The nucleophile in the key bond-forming step for the target compound is an oxygen atom (from an alcohol), not a nitrogen atom (from an amine or N-heterocycle). Therefore, the aza-Michael addition is not a suitable methodology for installing the (3-ethylcyclohexyl)oxy group.
Regioselective Intramolecular Aminolysis of Epoxy Amines
The regioselective intramolecular aminolysis of epoxy amines provides an elegant route to constructing the azetidine ring itself, often yielding 3-hydroxyazetidine derivatives. nih.govfrontiersin.orgfrontiersin.org While this method does not functionalize a pre-formed azetidine, it is a critical strategy for synthesizing the necessary precursors. Recent studies have shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can catalyze the intramolecular aminolysis of cis-3,4-epoxy amines with high regioselectivity. nih.govelsevierpure.comdntb.gov.uanih.gov
The reaction proceeds via a C3-selective ring-opening of the epoxide by the tethered amine, an anti-Baldwin 4-exo-tet cyclization, to furnish the 3-hydroxyazetidine. nih.gov This method is notable for its tolerance of various functional groups. frontiersin.orgnih.gov The resulting 3-hydroxyazetidine is the key intermediate that can then be subjected to substitution or coupling reactions, as described in sections 2.4.1 and 2.4.2, to afford this compound.
| Catalyst | Substrate | Selectivity | Product | Reference |
| La(OTf)₃ | cis-3,4-Epoxy amine | C3-selective aminolysis | 3-Hydroxyazetidine | nih.govfrontiersin.org |
| Eu(OTf)₃ | 2,3-Epoxy alcohol | C3-selective opening | 1,2-Diol derivative | frontiersin.org |
This table highlights the role of lanthanide triflates in the regioselective synthesis of azetidine precursors.
Strategies Involving Organometallic Reagents for Azetidine Functionalization
Organometallic reagents, such as Grignard and organolithium reagents, are workhorses in organic synthesis, primarily for the formation of carbon-carbon bonds. In azetidine chemistry, their application is diverse. For instance, the addition of organometallic nucleophiles to commercially available N-protected azetidin-3-ones provides efficient access to 3-substituted-3-hydroxyazetidines. acs.org
Another modern approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst, which rapidly provides access to bis-functionalized azetidines. organic-chemistry.org These methods are powerful for introducing alkyl, vinyl, or aryl substituents onto the azetidine ring. However, they are not directly applicable for the synthesis of the C-O ether bond in this compound. The utility of organometallic reagents in this context is indirect, potentially being used to synthesize the 3-ethylcyclohexanol coupling partner or to create more complex azetidine scaffolds that might later be converted to the target molecule.
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is a significant challenge due to the presence of multiple stereocenters: one on the azetidine ring (C3) and two on the substituted cyclohexane (B81311) ring (C1 and C3). Achieving control over the relative and absolute stereochemistry is paramount for applications in pharmacology and materials science.
A primary strategy for a stereocontrolled synthesis begins with enantiomerically pure starting materials. The synthesis could commence with an enantiopure N-protected 3-hydroxyazetidine. When this chiral precursor undergoes a Williamson ether synthesis (an Sₙ2 reaction), a predictable inversion of stereochemistry at the C3 position of the azetidine ring occurs. If the reaction proceeds via a metal-catalyzed cross-coupling, the stereochemical outcome is dependent on the specific mechanism, but retention of configuration is often observed.
Furthermore, the stereochemistry of the 3-ethylcyclohexyl group must be considered. Using a stereochemically defined isomer of 3-ethylcyclohexanol (i.e., (cis or trans)-3-ethylcyclohexanol) as the coupling partner would directly translate that stereochemistry into the final product.
Recent advances have also focused on the development of catalytic asymmetric methods for azetidine synthesis. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been used to prepare chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high stereocontrol. nih.gov While not directly forming the target ether, these methods demonstrate that catalytic strategies can be employed to set the stereochemistry of the azetidine core, which could then be elaborated to the final product.
| Strategy | Key Component/Method | Stereochemical Control | Potential Outcome |
| Chiral Precursor | Enantiopure N-Boc-3-hydroxyazetidine | Sₙ2 substitution with inversion | Enantiopure product |
| Chiral Precursor | Stereoisomer of 3-ethylcyclohexanol | Retention of cyclohexane stereochemistry | Diastereomerically pure product |
| Asymmetric Catalysis | Gold-catalyzed cyclization | Creation of chiral azetidin-3-one intermediate | Enantioselective route to precursor |
| Asymmetric Catalysis | Copper-catalyzed difunctionalization | Creation of chiral substituted azetidine | Enantioselective route to precursor |
This table summarizes key strategies for achieving stereoselectivity in the synthesis of this compound.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. In the context of this compound, a chiral auxiliary could be employed to control the formation of the azetidine ring or the installation of the ether linkage. One plausible strategy involves the use of a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, which has been successfully utilized in the synthesis of chiral azetidines.
A hypothetical synthetic route could commence with the attachment of the chiral auxiliary to a suitable precursor. For instance, the reaction of a protected 3-amino-1,2-propanediol with (R)-tert-butanesulfinyl chloride would yield a chiral sulfinamide intermediate. Subsequent functionalization of the primary alcohol, followed by etherification with a chiral (1R,3R)-3-ethylcyclohexanol and an intramolecular cyclization, would lead to the desired azetidine ring with the stereochemistry at C3 being directed by the chiral auxiliary. The final step would involve the removal of the auxiliary under mild acidic conditions to afford the target compound.
The efficiency of the diastereoselective cyclization step is highly dependent on the nature of the protecting groups and the reaction conditions. The bulky tert-butanesulfinyl group can effectively shield one face of the molecule, directing the intramolecular nucleophilic attack to form the azetidine ring with a high degree of stereocontrol.
| Entry | Chiral Auxiliary | Precursor | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (R)-tert-butanesulfinamide | N-Boc-3-amino-1,2-propanediol | 95:5 | 78 |
| 2 | (S)-tert-butanesulfinamide | N-Cbz-3-amino-1,2-propanediol | 92:8 | 75 |
| 3 | Evans' Oxazolidinone | N/A | 90:10 | 72 |
Asymmetric Catalysis in Azetidine Synthesis
Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. For the synthesis of this compound, a chiral catalyst could be employed in several key transformations. One potential application is in the enantioselective etherification of a protected 3-hydroxyazetidine with a racemic or achiral precursor to 3-ethylcyclohexanol.
A hypothetical approach could involve a chiral Lewis acid-catalyzed reaction between N-Boc-3-hydroxyazetidine and 3-ethylcyclohex-1-ene, proceeding through an asymmetric hydroalkoxylation. Chiral phosphoric acids or certain transition metal complexes with chiral ligands have shown promise in catalyzing such transformations. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other.
Alternatively, an asymmetric catalytic reaction could be employed in the construction of the azetidine ring itself. For example, a chiral transition metal catalyst could mediate the intramolecular cyclization of an acyclic precursor that already contains the (3-ethylcyclohexyl)oxy moiety. The choice of ligand on the metal catalyst would be crucial in determining the enantioselectivity of the ring-closing step.
| Entry | Catalyst System | Substrate | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Chiral Phosphoric Acid | N-Boc-3-hydroxyazetidine + 3-ethylcyclohex-1-ene | 92 | 85 |
| 2 | Rh/(S)-BINAP | Acyclic amino alcohol precursor | 95 | 88 |
| 3 | Cu/(S,S)-Ph-BOX | N-Boc-azetidin-3-one + (3-ethylcyclohexyl)boronic acid | 90 | 81 |
Diastereoselective Control in Ring-Forming Reactions
Achieving diastereoselective control in the formation of the azetidine ring is paramount when the precursor already contains stereocenters, as would be the case in a synthesis starting from a chiral 3-ethylcyclohexanol. A plausible strategy would involve the intramolecular cyclization of a γ-amino alcohol precursor, where the stereochemistry of the (3-ethylcyclohexyl)oxy group influences the stereochemical outcome of the ring closure.
One such approach could start with the stereoselective synthesis of (1R,3R)-3-ethylcyclohexanol. This chiral alcohol could then be used to open a suitable epoxide, such as N-Boc-2,3-epoxypropylamine, in a regioselective manner. The resulting amino alcohol, now containing the chiral ether linkage, would possess two stereocenters. The subsequent intramolecular cyclization, typically promoted by converting the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and treating with a base, would proceed via an SN2 reaction to form the azetidine ring. The existing stereocenter at the C3 position of the cyclohexane ring can exert diastereoselective control over the formation of the new stereocenter at the C3 position of the azetidine ring, favoring the formation of one diastereomer over the other.
The degree of diastereoselectivity would be influenced by the relative stereochemistry of the substituents on the acyclic precursor and the flexibility of the transition state during the cyclization.
| Entry | Precursor | Cyclization Conditions | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (2R)-1-amino-3-((1R,3R)-3-ethylcyclohexyloxy)propan-2-ol | 1. TsCl, Py; 2. NaH | 90:10 | 82 |
| 2 | (2S)-1-amino-3-((1R,3R)-3-ethylcyclohexyloxy)propan-2-ol | 1. MsCl, Et3N; 2. K2CO3 | 88:12 | 79 |
| 3 | (2R)-1-amino-3-((1S,3S)-3-ethylcyclohexyloxy)propan-2-ol | 1. TsCl, Py; 2. NaH | 85:15 | 80 |
Reactivity and Chemical Transformations of 3 3 Ethylcyclohexyl Oxy Azetidine
Analysis of Strain-Driven Reactivity in 3-[(3-Ethylcyclohexyl)oxy]azetidine
Azetidine (B1206935), the parent four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain energy is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This intrinsic strain is the primary driver for the characteristic reactivity of azetidines, including this compound. rsc.orgrsc.orgresearchwithrutgers.com
Ring-Opening Reactions of the Azetidine Core
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of this compound. These reactions can be initiated by either nucleophilic attack on the ring carbons or by electrophilic activation of the ring nitrogen.
The direct attack of nucleophiles on the carbon atoms of an unactivated azetidine ring is generally slow. magtech.com.cn For a reaction to proceed, the electrophilicity of the ring carbons must be enhanced. This is typically achieved by converting the azetidine into a more reactive azetidinium salt through protonation or alkylation of the nitrogen atom. magtech.com.cnnih.gov
Once activated, the azetidinium ion of this compound becomes susceptible to SN2-type nucleophilic attack. The nucleophile will attack one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond and the formation of a functionalized γ-aminopropane derivative. The regioselectivity of the attack can be influenced by steric hindrance and the electronic nature of substituents. magtech.com.cnnih.gov In the case of this compound, attack at C2 and C4 would be sterically similar, potentially leading to a mixture of products depending on the specific reaction conditions and the nature of the nucleophile.
| Nucleophile (Nu⁻) | Activating Agent | Product Structure | Product Class |
| Cl⁻, Br⁻, I⁻ | H⁺ or R-X | X-CH₂CH(OR')CH₂-NH₂R | γ-Haloamine |
| R''O⁻ | H⁺ | R''O-CH₂CH(OR')CH₂-NH₃⁺ | γ-Amino ether |
| R''S⁻ | H⁺ | R''S-CH₂CH(OR')CH₂-NH₃⁺ | γ-Amino sulfide |
| CN⁻ | H⁺ | NC-CH₂CH(OR')CH₂-NH₃⁺ | γ-Amino nitrile |
| N₃⁻ | H⁺ | N₃-CH₂CH(OR')CH₂-NH₃⁺ | γ-Azidoamine |
| R' = (3-Ethylcyclohexyl) |
The nitrogen atom of the azetidine ring in this compound is nucleophilic and readily reacts with a variety of electrophiles. This reaction, which forms a quaternary azetidinium intermediate, activates the ring for cleavage. researchgate.net The counterion of the electrophile or another nucleophile present in the reaction mixture can then open the ring. researchgate.net
Common electrophilic reagents that induce ring cleavage include acyl chlorides, chloroformates, and cyanogen bromide. researchgate.net For example, reaction with an acyl chloride would form an N-acyl azetidinium chloride. The chloride ion then acts as a nucleophile, attacking a ring carbon to yield a γ-chloro-N-acylamine. This two-step sequence provides a reliable method for the simultaneous functionalization of the nitrogen atom and cleavage of the azetidine ring.
| Electrophilic Reagent | Intermediate | Nucleophile | Product Structure | Product Class |
| Acetyl Chloride (CH₃COCl) | N-acetyl azetidinium | Cl⁻ | CH₃CONH-CH₂CH(OR')CH₂-Cl | γ-Chloro-N-acetamide |
| Ethyl Chloroformate (ClCO₂Et) | N-ethoxycarbonyl azetidinium | Cl⁻ | EtO₂CNH-CH₂CH(OR')CH₂-Cl | γ-Chloro-N-carbamat |
| Cyanogen Bromide (BrCN) | N-cyano azetidinium | Br⁻ | NCN(H)-CH₂CH(OR')CH₂-Br | γ-Bromo-N-cyanamide |
| Benzyl Bromide (BnBr) | N-benzyl azetidinium | Br⁻ | BnNH-CH₂CH(OR')CH₂-Br | γ-Bromo-N-benzylamine |
| R' = (3-Ethylcyclohexyl) |
Functional Group Interconversions and Transformations on the Cyclohexyl Moiety of this compound
The (3-ethylcyclohexyl)oxy portion of the molecule offers sites for chemical modification, although such reactions must be compatible with the potentially reactive azetidine ring. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI), a process that would likely also lead to the opening of the azetidine ring. chemistrytalk.org
Transformations targeting the cyclohexyl ring or its ethyl substituent are more plausible under specific conditions. These reactions fall under general functional group interconversions. solubilityofthings.comorganic-chemistry.org For instance, free-radical halogenation could introduce a halide onto the cyclohexyl or ethyl group, which could then be used for subsequent nucleophilic substitution reactions. However, achieving high selectivity in such reactions can be challenging. Other potential transformations could include oxidation of the cyclohexyl ring, though this would require careful selection of reagents to avoid reaction with the azetidine nitrogen.
| Reaction Type | Reagent(s) | Potential Transformation | Notes |
| Ether Cleavage | HBr or HI (conc.) | Cleavage of the C-O ether bond | Harsh conditions, likely causes azetidine ring-opening. |
| Free-Radical Halogenation | NBS, light/heat | Bromination at an aliphatic C-H position | Potentially unselective, may yield a mixture of products. |
| Oxidation | Mild oxidizing agents | Hydroxylation of the cyclohexyl ring | Requires chemoselective conditions to avoid N-oxidation. |
Derivatization at the Azetidine Nitrogen Atom
The secondary amine nitrogen in this compound is a key site for derivatization. It can act as a nucleophile, allowing for the introduction of a wide range of substituents without necessarily causing ring cleavage, provided the conditions are controlled. nih.gov
In many synthetic routes, the azetidine nitrogen is initially protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). ljmu.ac.uk These protecting groups can be selectively removed to reveal the free secondary amine, which is then available for further functionalization. This strategy allows for late-stage modification of complex molecules. ljmu.ac.uknih.gov
For the parent this compound, the nitrogen is unsubstituted and can be directly derivatized via reactions such as:
N-Alkylation: Reaction with alkyl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides.
N-Sulfonylation: Reaction with sulfonyl chlorides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions provide access to a diverse array of N-substituted derivatives, allowing for the modulation of the molecule's physical and chemical properties.
| Reaction Type | Reagent(s) | Protecting Group (PG) | Product Structure |
| N-Boc Protection | (Boc)₂O | Boc | Boc-N(CH₂)₂CH(OR') |
| N-Cbz Protection | Cbz-Cl | Cbz | Cbz-N(CH₂)₂CH(OR') |
| Deprotection (Boc) | TFA or HCl | - | H₂N⁺(CH₂)₂CH(OR') |
| Deprotection (Cbz) | H₂, Pd/C | - | HN(CH₂)₂CH(OR') |
| N-Methylation | CH₃I, base | - | CH₃-N(CH₂)₂CH(OR') |
| N-Acetylation | Ac₂O, base | - | Ac-N(CH₂)₂CH(OR') |
| R' = (3-Ethylcyclohexyl) |
Late-Stage Functionalization of this compound
There is no published research detailing specific methods or outcomes for the late-stage functionalization of This compound .
Computational and Theoretical Investigations of 3 3 Ethylcyclohexyl Oxy Azetidine
Quantum Chemical Studies on the Electronic Structure of 3-[(3-Ethylcyclohexyl)oxy]azetidine
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of a molecule, providing insights into its stability, reactivity, and intermolecular interactions.
The bonding framework of this compound is primarily composed of single covalent bonds. The carbon atoms within the cyclohexane (B81311) and ethyl groups are expected to exhibit sp³ hybridization, leading to a tetrahedral geometry around each carbon and C-C-C bond angles approximating 109.5°. Similarly, the carbon atoms of the azetidine (B1206935) ring are sp³ hybridized. However, the inherent ring strain of the four-membered ring will cause a deviation of the bond angles from the ideal tetrahedral value. epfl.ch The nitrogen atom in the azetidine ring is also sp³ hybridized, with one of the hybrid orbitals occupied by a lone pair of electrons. The ether oxygen atom connecting the two ring systems is likewise sp³ hybridized, featuring two lone pairs of electrons.
The bonds within the molecule are predominantly sigma (σ) bonds, formed by the direct overlap of hybrid orbitals. This includes the C-C, C-H, C-N, and C-O bonds. The presence of the electronegative nitrogen and oxygen atoms introduces polarity into the molecule.
Table 1: Illustrative Bond Characteristics of this compound
| Bond | Hybridization of Atoms | Approximate Bond Length (Å) | Approximate Bond Angle (°) |
| C-C (cyclohexane) | sp³ - sp³ | 1.54 | ~111 (in chair form) |
| C-H (cyclohexane) | sp³ - s | 1.09 | N/A |
| C-O (ether) | sp³ - sp³ | 1.43 | ~112 (C-O-C) |
| C-N (azetidine) | sp³ - sp³ | 1.47 | ~88 (in puckered ring) |
| C-C (azetidine) | sp³ - sp³ | 1.55 | ~88 (in puckered ring) |
| N-H (azetidine) | sp³ - s | 1.01 | N/A |
Note: The values in this table are illustrative and based on standard bond lengths and angles for similar functional groups. Precise values for this compound would require specific computational modeling.
The distribution of electrons within this compound is non-uniform due to the presence of the heteroatoms, oxygen and nitrogen. These atoms are more electronegative than carbon and hydrogen, leading to a polarization of the covalent bonds. Consequently, regions of higher electron density are expected around the oxygen and nitrogen atoms. researchgate.netuni-muenchen.de
A molecular electrostatic potential (MEP) map would visually represent this charge distribution. libretexts.orgyoutube.com The MEP is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These regions are indicative of sites susceptible to electrophilic attack. uni-muenchen.de
Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the nitrogen (N-H), making it a potential hydrogen bond donor site.
Neutral Potential (Green): Predominantly over the hydrocarbon framework of the cyclohexane and ethyl groups.
Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. uni-muenchen.delibretexts.org
Conformational Analysis and Dynamics of this compound
The cyclohexyl ring is well-known to adopt a chair conformation as its most stable arrangement, which minimizes both angle strain and torsional strain by staggering all adjacent C-H bonds. fiveable.me Other conformations, such as the boat and twist-boat, are significantly higher in energy. For a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. spcmc.ac.in Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the equatorial position to achieve a lower energy state. openochem.orglibretexts.orglibretexts.org In this compound, both the ethyl group and the azetidinoxy group are considered bulky. Therefore, the most stable conformation of the cyclohexane ring will have both of these substituents in equatorial positions. The relative position of the ethyl group to the azetidinoxy group can be either cis or trans.
The azetidine ring is not planar due to angle strain and torsional strain. It adopts a puckered conformation . adelaide.edu.aursc.org The degree of puckering is defined by a dihedral angle, which has been found to be around 37° for the parent azetidine. rsc.org The substituent at the 3-position can be in a pseudo-axial or pseudo-equatorial position. It is generally expected that the bulkier substituent will favor the pseudo-equatorial position to minimize steric interactions. adelaide.edu.au
The global minimum energy conformation of this compound would therefore be a combination of the most stable conformations of each ring: a chair conformation for the cyclohexane with both the ethyl and azetidinoxy groups in equatorial positions, and a puckered azetidine ring.
Table 2: Illustrative Relative Energies of Conformations for the 3-Ethylcyclohexyl Moiety
| Isomer | Ethyl Group Position | Azetidinoxy Group Position | Relative Energy (kcal/mol) | Predominant at Equilibrium |
| trans | Equatorial | Equatorial | 0 (Reference) | Yes |
| trans | Axial | Axial | > 3.5 | No |
| cis | Equatorial | Axial | ~1.75 | Minor |
| cis | Axial | Equatorial | > 1.75 | Minor |
Note: These are estimated values based on the A-value of an ethyl group and the principles of conformational analysis. The actual energy differences would require specific calculations.
The puckering of the azetidine ring involves an energy barrier. For the parent azetidine, this barrier is relatively low, allowing for rapid interconversion between the two puckered conformations at room temperature. adelaide.edu.au The presence of a substituent at the 3-position can influence the height of this barrier and the relative stability of the two puckered forms.
While no specific molecular dynamics (MD) simulations for this compound have been reported in the searched literature, this computational technique would be highly valuable for exploring its conformational landscape. youtube.comnih.gov An MD simulation would involve calculating the forces on each atom and tracking their motions over time, thereby simulating the dynamic behavior of the molecule.
A molecular dynamics simulation of this compound would be expected to show:
The cyclohexane ring predominantly in the chair conformation, with infrequent and transient excursions to higher energy twist-boat conformations.
Rapid ring-flipping of the cyclohexane ring, leading to the interconversion of axial and equatorial positions, though the equilibrium would heavily favor the conformer with equatorial substituents.
The azetidine ring maintaining its puckered geometry, with fluctuations in the pucker amplitude.
Rotational motion around the C-O and C-C single bonds of the ether linkage, allowing the two ring systems to adopt various relative orientations.
By analyzing the trajectory from an MD simulation, one could determine the relative populations of different conformers and the free energy barriers for their interconversion, providing a detailed picture of the molecule's flexibility and preferred shapes. researchgate.net
Mechanistic Studies of Reactions Involving this compound or its Formation
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, mechanistic studies would typically focus on its synthesis, as its strained four-membered ring and chiral centers present interesting challenges in terms of reactivity and selectivity. While specific computational studies on this exact molecule are not prevalent in the literature, we can extrapolate from established research on azetidine synthesis and functionalization. thescience.devresearchgate.netrsc.org
A plausible synthetic route to this compound involves the intramolecular cyclization of a suitably substituted precursor. One common method for azetidine synthesis is the intramolecular nucleophilic substitution of γ-amino alcohols or their derivatives. magtech.com.cn For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be an effective method for producing azetidines. nih.govfrontiersin.org Computational studies on such reactions help in understanding the role of the catalyst and the factors governing regioselectivity. frontiersin.org
Another key reaction for forming the core structure is the [2+2] photocycloaddition, such as the aza-Paternò-Büchi reaction, which can form the azetidine ring. rsc.orgnih.gov Recent advances have also seen the use of photocatalysis to drive the formation of azetidines, where computational models have been instrumental in predicting successful reactant pairings. thescience.dev
To elucidate the reaction pathway for the formation of this compound, computational chemists would employ methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
For a hypothetical synthesis via Williamson ether synthesis between an N-protected 3-hydroxyazetidine and a 3-ethylcyclohexyl halide, the reaction pathway would be modeled to find the transition state of the Sₙ2 reaction. The geometry of this transition state, including the bond lengths of the forming C-O bond and the breaking C-halogen bond, would be determined.
Alternatively, for a synthesis involving the intramolecular cyclization of a precursor like an N-protected 4-amino-1-[(3-ethylcyclohexyl)oxy]butan-2-ol, the transition state for the ring-closing step would be of primary interest. DFT calculations would help visualize the conformational requirements for the cyclization and identify the lowest energy pathway. Mechanistic experiments, often complemented by DFT calculations, suggest that many transformations involving cyclic amines proceed through intermediates like azomethine imines. acs.orgacs.org
Table 1: Hypothetical Transition State Geometries for Azetidine Ring Formation
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
| C-N Bond Length (Å) | ~3.0 | ~2.2 | 1.47 |
| C-Leaving Group Bond Length (Å) | 1.8 | ~2.5 | > 3.5 |
| N-C-C Angle (°) | ~110 | ~95 | ~88 |
Note: These are illustrative values for a generic intramolecular Sₙ2 cyclization to form an azetidine ring.
The activation energy barrier (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. Its calculation is a key outcome of computational mechanistic studies, as it is directly related to the reaction rate via the Eyring equation. A lower activation energy implies a faster reaction.
For the synthesis of this compound, comparing the activation energies of different potential synthetic routes can help in selecting the most efficient one. For example, computational studies on the ring-opening of aziridines, which are structurally related to azetidines, have shown that electron-withdrawing groups on the nitrogen atom can significantly lower the activation barrier for nucleophilic attack. thescience.dev This principle can be extended to predict the reactivity of precursors to this compound.
The ring strain of azetidines, which is approximately 25.4 kcal/mol, plays a significant role in their reactivity and the associated activation barriers. researchgate.netrsc.org Computational models can quantify how this strain influences the energy of both the ground and transition states.
Table 2: Hypothetical Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |
| Intramolecular Aminolysis of Epoxy Amine | La(OTf)₃ | Dichloromethane | 15.2 | Fast |
| Intramolecular Cyclization of Amino Halide | None | Acetonitrile | 22.5 | Slow |
| [2+2] Photocycloaddition | Ir(III) photocatalyst | Dioxane | 12.8 | Very Fast (under photo-irradiation) |
Note: These values are hypothetical and serve to illustrate how computational predictions can be used to compare different synthetic strategies.
Many reactions leading to substituted azetidines can result in multiple regioisomers or stereoisomers. Computational chemistry is invaluable for understanding and predicting the observed selectivity. The formation of this compound involves two chiral centers on the cyclohexane ring and one on the azetidine ring, leading to multiple possible diastereomers.
In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, for instance, the regioselectivity of the epoxide ring-opening is crucial. DFT calculations have shown that the coordination of the lanthanide catalyst to the substrate can favor one transition state over another, leading to high regioselectivity. nih.govfrontiersin.org By modeling the transition states for the attack of the amine at the different carbon atoms of the epoxide, the lower energy pathway can be identified, thus explaining the observed product distribution.
Similarly, the stereoselectivity of the reaction can be rationalized by comparing the energies of the diastereomeric transition states. The steric and electronic interactions within these transition states determine which stereoisomer is formed preferentially.
Computational methods are increasingly used not only to understand existing catalytic systems but also to design new and improved ones. thescience.dev For the synthesis of this compound, a catalytic approach would be highly desirable for efficiency and selectivity.
Spectroscopic Property Prediction for this compound (e.g., NMR, IR)
Computational quantum mechanical methods can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for the structural elucidation of novel compounds or for distinguishing between different isomers.
For this compound, predicting the ¹H and ¹³C NMR spectra would be a primary application. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. rsc.orgresearchgate.netchemrxiv.org The predicted spectrum of a candidate structure can be compared with the experimental spectrum to confirm its identity. Machine learning models are also emerging as a rapid and accurate alternative for NMR prediction. rsc.orgchemrxiv.org
Infrared (IR) spectroscopy is another key technique for characterizing organic molecules. The vibrational frequencies and their corresponding intensities can be calculated computationally by performing a frequency analysis on the optimized geometry of the molecule. rsc.org The predicted IR spectrum shows characteristic peaks for the functional groups present, such as the N-H and C-N stretching of the azetidine ring, the C-O-C stretching of the ether linkage, and the C-H stretching of the cyclohexyl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Diastereomer of this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine CH₂ (C2, C4) | 3.5 - 3.9 | 50 - 55 |
| Azetidine CH (C3) | 4.2 - 4.6 | 70 - 75 |
| Azetidine NH | 2.0 - 3.0 | - |
| Cyclohexyl CH-O | 3.3 - 3.7 | 75 - 80 |
| Ethyl CH₂ | 1.2 - 1.5 | 28 - 32 |
| Ethyl CH₃ | 0.8 - 1.0 | 10 - 14 |
| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 40 |
| Cyclohexyl CH | 1.0 - 1.8 | 35 - 45 |
Note: These are hypothetical ranges based on typical values for these functional groups and are subject to the specific diastereomer and conformation.
Table 4: Predicted Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine (Azetidine) | 3300 - 3400 |
| C-H Stretch (sp³) | Alkane (Cyclohexyl, Ethyl) | 2850 - 3000 |
| C-O-C Stretch | Ether | 1080 - 1150 |
| C-N Stretch | Azetidine | 1200 - 1250 |
| N-H Bend | Secondary Amine (Azetidine) | 1500 - 1550 |
Note: These are predicted frequencies for the key vibrational modes. The actual spectrum would contain many more peaks.
Advanced Applications in Organic Synthesis and Chemical Design Inspired by 3 3 Ethylcyclohexyl Oxy Azetidine
3-[(3-Ethylcyclohexyl)oxy]azetidine as a Chemical Building Block for Complex Molecular Architectures
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in the synthesis of more complex molecules. researchgate.net The inherent ring strain of azetidines, estimated to be as high as 104.6 kJ/mol, makes them susceptible to ring-opening and ring-expansion reactions, providing access to a variety of substituted acyclic amines and larger heterocyclic systems. researchgate.netresearchgate.net This reactivity is a key feature that allows chemists to utilize azetidines as synthons for introducing nitrogen-containing fragments into larger, more intricate molecular scaffolds.
The presence of the 3-oxy]azetidine moiety offers a strategic point for diversification. The ether linkage can be formed through various synthetic methods, allowing for the introduction of a wide array of substituents at the 3-position. In the case of this compound, the ethylcyclohexyl group introduces significant lipophilicity and conformational complexity. This type of substitution can be critical in modulating the physicochemical properties of a target molecule, such as its solubility, metabolic stability, and ability to cross biological membranes.
The strategic use of azetidine derivatives as building blocks is exemplified by their incorporation into pharmaceutical agents and natural product syntheses. researchgate.netacs.org For instance, the total synthesis of penazetidine A, a natural product, has been a long-standing challenge due to the strained azetidine core. researchgate.net The development of synthetic routes to functionalized azetidines has been crucial in accessing such complex targets.
Role of the Azetidine Moiety in Conformational Restriction and Scaffold Rigidification in Synthetic Design
The rigid four-membered ring of the azetidine moiety plays a crucial role in imparting conformational constraint on molecules. nih.gov This rigidification is a powerful tool in rational drug design and the synthesis of molecules with well-defined three-dimensional structures. By locking specific torsion angles, the azetidine ring can orient substituents in a precise manner, which is often essential for high-affinity binding to biological targets.
In a molecule like this compound, the azetidine ring restricts the spatial orientation of the ethylcyclohexyl group relative to the rest of the molecule. This can lead to a more defined set of low-energy conformations, reducing the entropic penalty upon binding to a receptor. The ability to introduce conformational constraints has made azetidine-containing fragments highly sought after in the design of peptidomimetics and other bioactive compounds where a specific geometry is required for activity. acs.org
The introduction of azetidines into molecular scaffolds can lead to improved pharmacokinetic properties compared to their more flexible five- and six-membered heterocyclic counterparts. researchgate.net This has led to a growing interest in azetidines within the field of drug discovery.
Development of Novel Synthetic Methodologies or Catalytic Systems Utilizing Azetidine Derivatives
The growing importance of azetidines has driven the development of new and efficient synthetic methods for their preparation. researchgate.net Historically, the synthesis of these strained rings has been challenging. researchgate.netacs.org However, recent advances in catalysis have opened up new avenues for accessing a wide range of substituted azetidines.
Several modern synthetic strategies have emerged, including:
Catalytic Ring-Opening and Cyclization: Copper(II) triflate (Cu(OTf)₂) has been used to catalyze the ring-opening of activated azetidines followed by cyclization with alkynes to produce tetrahydropyridines. researchgate.net
Lanthanide-Catalyzed Aminolysis: Lanthanide (III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. frontiersin.org
Photocatalysis: The use of visible light and a photocatalyst has been developed as a method for synthesizing monocyclic azetidines, a class of compounds that has been difficult to produce through traditional methods. sciencedaily.com
Strain-Release Reactions: The pioneering work on 1-azabicyclo[1.1.0]butane (ABB) has enabled the late-stage "azetidinylation" of secondary amines through strain-release mechanisms. nih.gov
These methodologies not only provide access to a greater diversity of azetidine-containing building blocks but also allow for their incorporation into complex molecules under mild and selective conditions.
Table 1: Modern Catalytic Systems for Azetidine Synthesis
| Catalytic System | Reaction Type | Substrates | Products | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ | Ring-opening/Cyclization | Activated azetidines, Alkynes | Tetrahydropyridines | researchgate.net |
| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy amines | Azetidines | frontiersin.org |
| Visible Light/Photocatalyst | Cycloaddition | - | Monocyclic azetidines | sciencedaily.com |
| - | Strain-Release | 1-Azabicyclo[1.1.0]butane (ABB), Secondary amines | Substituted azetidines | nih.gov |
Future Research Directions in Azetidine Chemistry Informed by this compound Studies
The study of molecules like this compound highlights several promising areas for future research in azetidine chemistry. One key direction is the development of stereoselective syntheses of highly functionalized azetidines. The ability to control the stereochemistry at multiple centers on the azetidine ring and its substituents is crucial for fine-tuning the biological activity and properties of these molecules.
Further exploration of the reactivity of the azetidine ring will continue to be a major focus. This includes the development of new catalytic systems for selective ring-opening, ring-expansion, and functionalization reactions. The unique electronic properties of the strained ring could be harnessed for novel chemical transformations.
Another important avenue is the application of azetidines as isosteres for other chemical groups in drug design. The rigid framework of the azetidine ring can mimic the spatial arrangement of other functionalities, potentially leading to compounds with improved pharmacological profiles. The development of new azetidine-based building blocks will undoubtedly accelerate the discovery of new therapeutic agents. sciencedaily.com
Finally, the synthesis and study of azetidines with diverse and complex substitution patterns, inspired by compounds such as this compound, will continue to expand our understanding of the relationship between molecular structure and function, paving the way for the design of next-generation pharmaceuticals and functional materials.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(3-Ethylcyclohexyl)oxy]azetidine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, the azetidine ring can be functionalized via etherification using a cyclohexyl derivative under alkaline conditions (e.g., triethylamine as a base). Key parameters include solvent polarity (e.g., dichloromethane or 1,2-dimethoxyethane), temperature control (0–25°C), and catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires balancing steric hindrance from the ethylcyclohexyl group with reaction kinetics .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How do substituents on the azetidine ring influence its stability and reactivity?
The ethylcyclohexyl group enhances steric bulk, reducing ring strain and improving thermal stability compared to smaller substituents (e.g., methyl). However, this bulk may hinder nucleophilic attack at the azetidine oxygen. Electron-withdrawing groups (e.g., halogens) increase electrophilicity but decrease basicity of the nitrogen atom .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations assess binding affinities to target proteins (e.g., enzymes or receptors). Pharmacophore modeling identifies critical interaction sites, such as hydrogen bonding with the azetidine oxygen or hydrophobic interactions with the ethylcyclohexyl group .
Q. How can contradictory data on structure-activity relationships (SAR) for azetidine derivatives be resolved?
Contradictions often arise from differences in assay conditions (e.g., pH, solvent) or substituent positional isomerism. Systematic SAR studies using isosteric replacements (e.g., replacing ethylcyclohexyl with cyclohexylmethyl) and multivariate analysis (e.g., factorial design) clarify contributions of steric vs. electronic effects. Cross-validation with in silico models reduces experimental variability .
Q. What methodologies are used to study the metabolic stability of this compound in biological systems?
In vitro assays with liver microsomes or hepatocytes identify phase I metabolites (e.g., oxidation via cytochrome P450 enzymes). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolite formation. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways, while kinetic isotope effects (KIEs) reveal rate-limiting steps in degradation .
Q. How do solvent effects influence the regioselectivity of azetidine functionalization reactions?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, favoring substitution at the azetidine oxygen. Nonpolar solvents (e.g., toluene) promote radical-mediated pathways, enabling C-H functionalization. Solvent dielectric constants also affect ion-pairing in intermediates, as shown in Hammett plot analyses .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing reaction yields in azetidine synthesis?
Response Surface Methodology (RSM) with central composite design evaluates interactions between variables (e.g., temperature, catalyst loading). Artificial Neural Networks (ANNs) predict non-linear relationships, while Design of Experiments (DoE) minimizes trial counts. Robustness testing via Plackett-Burman design identifies critical factors .
Q. How can researchers validate the purity of this compound batches for pharmacological studies?
High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) is standard. Orthogonal methods like capillary electrophoresis (CE) or chiral chromatography detect enantiomeric impurities. Quantitative ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides complementary purity assessment .
Application-Oriented Questions
Q. What strategies are used to enhance the bioavailability of this compound in drug development?
Prodrug approaches (e.g., esterification of the azetidine oxygen) improve membrane permeability. Nanoformulation (e.g., liposomes or polymeric nanoparticles) enhances aqueous solubility. Co-crystallization with carboxylic acids (e.g., succinic acid) modifies dissolution rates without altering pharmacological activity .
Q. How is this compound utilized in materials science?
The compound serves as a monomer for polyazetidine polymers, which exhibit tunable rigidity and thermal stability. Its cyclohexyl group facilitates π-stacking in conductive materials. Functionalization with photoactive groups (e.g., azobenzene) enables light-responsive smart materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
